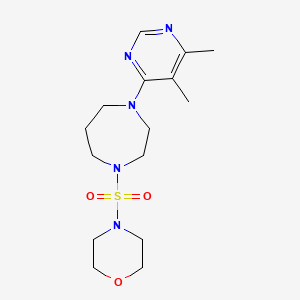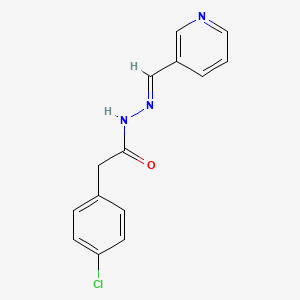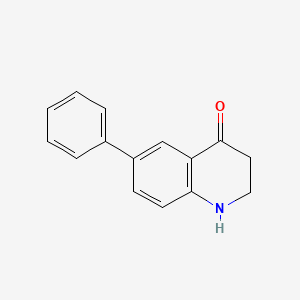
1-(5,6-dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(5,6-dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane involves complex processes, including asymmetric synthesis techniques for producing novel beta-lactam derivatives with piperazine, morpholine, and 1,4-diazepane annulations. These methods provide valuable starting materials for further chemical modifications (Van Brabandt et al., 2006). Additionally, the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones showcases the versatility in forming pyrimidine-based structures (Insuasty et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant electronic polarization within the pyrimidine components, indicating a high level of substitution and planarity. Intramolecular N-H...O hydrogen bonds contribute to the stability of these molecules, forming sheets linked by hydrogen bonds in different arrangements (Orozco et al., 2008).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, showcasing their reactivity and potential as intermediates for further chemical synthesis. For example, aminomethylation reactions with morpholinium and N-methylmorpholinium derivatives lead to complex structures with potential applications in medicinal chemistry (Dotsenko et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. The structure of adducts like methylthiourea: 1,4-dioxane and 1,1-dimethylthiourea: morpholine provides insights into the hydrogen bonding and layer structures, affecting the physical properties of these compounds (Taouss & Jones, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental for applications in synthesis and drug development. The synthesis and properties of derivatives like 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one reveal the potential for creating novel compounds with specific chemical behaviors (Johnston & Mcnab, 2009).
科学的研究の応用
Chemistry of Stable Iminopropadienones
- Application: Synthesis of diazepine derivatives.
- Findings: The compound is involved in the synthesis of various diazepine derivatives, showcasing its utility in organic chemistry and synthesis of complex molecules (H. Bibas et al., 2002).
Nucleophilic Substitution Reactions
- Application: Synthesis of new maleimides and other chemical derivatives.
- Findings: The compound plays a role in the formation of novel chemical structures, demonstrating its versatility in chemical reactions (O. A. Kolyamshin et al., 2021).
Synthesis of Neurotropic Compounds
- Application: Development of compounds with anticonvulsant activity and sedative properties.
- Findings: The compound is instrumental in synthesizing neurotropic compounds, highlighting its potential in medicinal chemistry (E. Paronikyan et al., 2010).
Ring Opening Reactions
- Application: Formation of complex organic molecules.
- Findings: The compound is key in ring-opening reactions, indicating its role in advanced organic synthesis (P. Šafár̆ et al., 2000).
Synthesis of Pyrimidinones
- Application: Formation of diazepin-6-ones.
- Findings: The compound aids in the synthesis of pyrimidinones, showcasing its significance in the synthesis of heterocyclic compounds (B. Insuasty et al., 1998).
Design of Anticonvulsant Agents
- Application: Development of new anticonvulsant agents.
- Findings: The compound contributes to the synthesis of potential anticonvulsant agents, indicating its relevance in pharmacology (K. Kamiński et al., 2015).
Synthesis of Pyrimidines
- Application: Development of novel pyrimidine derivatives.
- Findings: The compound is used in the synthesis of unique pyrimidine structures, emphasizing its role in organic synthesis (K. Pfoertner, 1975).
Asymmetric Synthesis
- Application: Creation of novel piperazine, morpholine, and diazepane derivatives.
- Findings: The compound facilitates asymmetric synthesis, highlighting its use in producing structurally diverse compounds (Willem Van Brabandt et al., 2006).
特性
IUPAC Name |
4-[[4-(5,6-dimethylpyrimidin-4-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S/c1-13-14(2)16-12-17-15(13)18-4-3-5-19(7-6-18)24(21,22)20-8-10-23-11-9-20/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHQJVBULTTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCN(CC2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethylpyrimidin-4-yl)-4-(morpholin-4-ylsulfonyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)


![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)
